2-Methyl-5-nitrobenzoic acid

Description

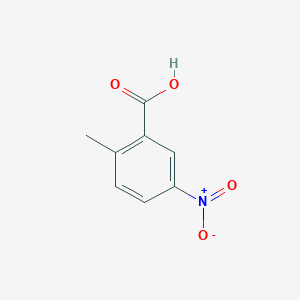

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRFJAVPROZZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133232-68-5 | |

| Record name | o-Toluic acid, 5-nitro-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133232-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025638 | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-5-nitrobenzoic acid appears as needles or beige solid. (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1975-52-6 | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V32SF9XBE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 352 °F (NTP, 1992) | |

| Record name | 2-METHYL-5-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20677 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzoic acid is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of organic compounds, particularly in the realm of pharmaceuticals. Its molecular architecture, featuring a carboxylic acid, a methyl group, and a nitro group on a benzene (B151609) ring, offers a versatile platform for the construction of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its significant role as a precursor in the development of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential anti-cancer agents that target microtubule dynamics.

Chemical and Physical Properties

This compound is a beige to light yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid | [2][4] |

| CAS Number | 1975-52-6 | [2][3] |

| Molecular Formula | C₈H₇NO₄ | [2][3][5] |

| Molecular Weight | 181.15 g/mol | [2][5] |

| Melting Point | 174-177 °C (345-351 °F) | [2] |

| Boiling Point | Data not readily available; estimated at 314.24°C | [1] |

| Solubility | Insoluble in water.[2] Soluble in organic solvents like acetone. | [6] |

| pKa | Data not readily available. As a carboxylic acid, the pH of its aqueous solutions is less than 7.0. | [4] |

| Appearance | Needles or beige solid.[1][2] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

| Spectrum Type | Key Characteristics |

| ¹H NMR | The proton NMR spectrum would characteristically show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The specific chemical shifts and coupling patterns are dependent on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro (NO₂) group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |

Note: While spectral data for this compound is available in databases such as the NIST WebBook, direct presentation of the spectra is beyond the scope of this document.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate (B13354976).

Experimental Protocol: Synthesis via Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 2-methyl-5-nitrobenzoate

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (B95107) (THF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate in tetrahydrofuran (THF).

-

Hydrolysis: To the stirred solution, add a 1N aqueous solution of lithium hydroxide (LiOH).

-

Reaction Monitoring: Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualization of the Synthetic Workflow:

Applications in Drug Development

While this compound itself is not known to possess direct significant biological activity, it serves as a crucial building block in the synthesis of various pharmacologically active compounds.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a key intermediate in the synthesis of derivatives of ibuprofen, a widely used NSAID. The synthetic pathway typically involves the transformation of the nitro and carboxylic acid functional groups to generate the final drug molecule.

Synthesis of Microtubule Inhibitors for Cancer Therapy

Derivatives of this compound have shown promise as anti-cancer agents by acting as microtubule inhibitors.[2] Microtubules are essential components of the cytoskeleton and are critical for cell division. Inhibiting their dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

One notable example is the synthesis of 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), a novel microtubule inhibitor that has demonstrated potent cytotoxicity against various tumor cell lines, including multidrug-resistant ones.[7] This compound was shown to bind to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization.[7]

Logical Relationship in the Synthesis of Bioactive Derivatives:

Reactivity and Safety

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. While its direct biological activity is not well-documented, its utility as a versatile synthetic intermediate is firmly established. Its role in the synthesis of NSAID derivatives and novel microtubule inhibitors highlights its importance in drug discovery and development. The experimental protocols and chemical data provided in this guide are intended to support researchers and scientists in their efforts to explore the full potential of this valuable chemical entity. Further research into the biological activities of novel derivatives of this compound is a promising avenue for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic acid (CAS 1975-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoic acid (CAS 1975-52-6), a key chemical intermediate in organic synthesis. The document details its physicochemical properties, provides meticulously outlined experimental protocols for its synthesis and purification, and describes analytical methodologies for its characterization. Furthermore, this guide explores its applications, particularly as a precursor in the development of pharmacologically active molecules. Visual diagrams are included to illustrate synthetic pathways and experimental workflows, offering a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a beige to light yellow solid, appearing as needles or crystalline powder.[1][2] It is a nitrated carboxylic acid, a class of compounds that readily donates a proton in the presence of a base.[1][3] Its chemical structure and properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1975-52-6 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid | [1] |

| Appearance | Needles or beige solid | [1] |

| Melting Point | 175-178 °C (347-352 °F) | [1] |

| Solubility | Insoluble in water; less than 1 mg/mL at 22 °C (72 °F).[1][3] | [1] |

| InChI | InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | [1] |

| InChIKey | DJRFJAVPROZZFL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process: the nitration of a suitable precursor followed by hydrolysis. While direct nitration of 2-methylbenzoic acid can lead to a mixture of isomers, a more controlled synthesis can be achieved through the hydrolysis of its corresponding methyl ester, methyl 2-methyl-5-nitrobenzoate (B13354976).

2.1.1. Step 1: Nitration of Methyl 2-methylbenzoate (B1238997) (Illustrative Protocol)

This protocol is adapted from the nitration of similar aromatic esters and provides a general guideline.

-

Materials: Methyl 2-methylbenzoate, concentrated sulfuric acid, concentrated nitric acid, ice, methanol.

-

Procedure:

-

In a round-bottom flask fitted with a mechanical stirrer, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add pure methyl 2-methylbenzoate to the cooled sulfuric acid with continuous stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Gradually add the nitrating mixture to the methyl benzoate (B1203000) solution using a dropping funnel. The temperature of the reaction mixture should be maintained between 5-15°C throughout the addition, which may take approximately one hour.

-

After the addition is complete, continue stirring for another 15 minutes.

-

Pour the reaction mixture onto cracked ice with stirring.

-

The solid crude methyl 2-methyl-5-nitrobenzoate will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

To remove impurities such as the ortho-nitro isomer, the crude product can be washed with ice-cold methanol.

-

Dry the resulting solid. For maximum purity, the ester can be recrystallized from an equal weight of methanol.

-

2.1.2. Step 2: Hydrolysis of Methyl 2-methyl-5-nitrobenzoate

-

Materials: Methyl 2-methyl-5-nitrobenzoate, sodium hydroxide (B78521), concentrated hydrochloric acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place a solution of sodium hydroxide in water.

-

Add the crude or recrystallized methyl 2-methyl-5-nitrobenzoate from the previous step.

-

Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified, indicated by the disappearance of the oily ester layer.

-

Dilute the reaction mixture with an equal volume of water and allow it to cool.

-

With stirring, pour the cooled solution of the sodium salt into a slight excess of concentrated hydrochloric acid. It is important to add the salt solution to the acid to prevent the formation of a less soluble acid salt.[3]

-

Cool the mixture to room temperature to allow for the complete precipitation of this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude acid can be dried. For higher purity, recrystallization is recommended.

-

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like this compound, leveraging differences in solubility at varying temperatures.

-

Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but has high solubility at its boiling point. For nitrobenzoic acids, an ethanol-water mixture is often suitable.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Slowly add hot water to the hot filtrate until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity and quantifying this compound. A reversed-phase method is typically employed.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). A C18 reversed-phase column is commonly used.

-

Chromatographic Conditions (General Example):

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing 0.1% phosphoric or formic acid. A typical starting point is a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 254 nm is a good starting point for aromatic nitro compounds.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

Dissolve the sample to be analyzed in the mobile phase, ensuring the final concentration is within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

-

Inject the sample solution and determine the concentration of this compound from the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of non-volatile compounds like this compound, derivatization is necessary to increase volatility.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (MS), typically with an electron ionization (EI) source. A common column is a 5% phenyl-methylpolysiloxane column.

-

Derivatization (Example with Silylation):

-

Accurately weigh the sample into a vial.

-

Add a known volume of a suitable solvent and a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

-

-

GC-MS Conditions (General Example):

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Analysis: A calibration curve is constructed by analyzing derivatized standards of known concentrations. The concentration of the derivatized sample is then determined from this curve.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[4] Its functional groups—the carboxylic acid, the nitro group, and the methyl group—provide multiple points for chemical modification, making it a versatile precursor for more complex molecules.

One notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives.[4] It also serves as a key intermediate in the preparation of compounds investigated for the treatment of spinal muscular atrophy (SMA).[4] Furthermore, derivatives of nitrobenzoic acids are being explored for their potential as inhibitors of tumor microtubule formation, which plays a crucial role in cancer therapy.[4]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Workflow

Caption: Analytical workflow for this compound.

Application as a Pharmaceutical Intermediate

Caption: Role as a pharmaceutical intermediate.

Safety Information

This compound is considered hazardous.[4] It may cause skin and respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, protective clothing, and eye/face protection.[4] Handling should be done in a well-ventilated area to avoid inhalation of dust.[4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]

Conclusion

This compound (CAS 1975-52-6) is a significant chemical intermediate with broad applications in organic synthesis, particularly in the development of pharmaceuticals. This technical guide has provided a detailed overview of its properties, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The provided workflows and diagrams serve to visually articulate these processes, offering a practical resource for scientists and researchers. A thorough understanding of this compound's chemistry and handling is essential for its effective and safe utilization in research and development settings.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Nitro-o-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Nitro-o-toluic acid (also known as 2-Methyl-5-nitrobenzoic acid). The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental protocols.

Physicochemical Properties

5-Nitro-o-toluic acid is a nitroaromatic compound, appearing as needles or a beige solid at room temperature.[1][2] Its chemical structure consists of a benzoic acid backbone with a methyl group at position 2 and a nitro group at position 5. This substitution pattern influences its acidity, solubility, and other physical properties.

Data Summary

The quantitative physical and chemical data for 5-Nitro-o-toluic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 5-Nitro-o-toluic acid, 3-Nitro-6-methylbenzoic acid | [1][2][4] |

| CAS Number | 1975-52-6 | [1][3] |

| Molecular Formula | C₈H₇NO₄ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Needles or beige solid | [1][2] |

| Melting Point | 179 - 181 °C (347 - 352 °F) | [1][2] |

| Boiling Point | Data unavailable | [4] |

| Density | 1.49 g/cm³ | [1] |

| pKa | 3.12 | [1] |

| Water Solubility | Discrepant data: "Very soluble" vs. "<1 mg/mL at 22.2°C (72°F)" | [1][2][4] |

| LogP (Partition Coeff.) | 1.6 | [1] |

Note on Solubility: There is conflicting information regarding the water solubility of 5-Nitro-o-toluic acid. While one source indicates it is "very soluble," another reports low solubility.[1][2] This discrepancy may be due to different experimental conditions (e.g., temperature, pH). As a carboxylic acid, its solubility is expected to be significantly higher in basic aqueous solutions due to the formation of the more soluble carboxylate salt.[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of 5-Nitro-o-toluic acid.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This protocol utilizes a standard melting point apparatus (e.g., Mel-Temp or similar heated block device).

-

Sample Preparation:

-

Ensure the 5-Nitro-o-toluic acid sample is completely dry and finely powdered.

-

Take a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 1-2 mm.[6][7][8]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port to monitor the temperature of the block.[9]

-

-

Measurement:

-

Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/min) to approach the expected melting point of ~179°C.[8]

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Safety Precautions:

-

Always wear safety goggles.

-

The melting point apparatus becomes very hot; handle with care to avoid burns.[9]

-

Determination of Solubility

Solubility testing provides insights into the polarity of a molecule and the presence of acidic or basic functional groups.[10]

Methodology: Qualitative Solubility Testing

-

General Procedure:

-

Place approximately 25 mg of 5-Nitro-o-toluic acid into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, shake the test tube vigorously for 10-20 seconds and observe if the solid dissolves.[10][11]

-

Classify the compound as soluble, partially soluble, or insoluble.

-

-

Solvent Series:

-

Water: Test solubility in deionized water. Given the carboxylic acid group, test the pH of the aqueous solution with litmus (B1172312) or pH paper to confirm its acidic nature.[12]

-

5% Sodium Hydroxide (NaOH) Solution: Since 5-Nitro-o-toluic acid is a carboxylic acid, it is expected to be soluble in a dilute base. This is a confirmatory test for an acidic functional group. The acid reacts with the base to form a soluble sodium salt.[10]

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Carboxylic acids are typically strong enough acids to react with and dissolve in a weak base like sodium bicarbonate, often with the evolution of CO₂ gas. This test helps distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).[10][12]

-

5% Hydrochloric Acid (HCl) Solution: As an acidic compound, 5-Nitro-o-toluic acid is expected to be insoluble in dilute acid.[10] This test is typically used to identify basic compounds like amines.[12]

-

Organic Solvents: Test solubility in common organic solvents like ethanol, diethyl ether, and acetone (B3395972) to assess its solubility profile for reactions and recrystallization.

-

Acquisition of Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

Methodology: Generalized Protocols

-

Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of dry 5-Nitro-o-toluic acid with dry KBr powder and pressing it into a transparent disk. Alternatively, run the sample as a mull (e.g., Nujol).

-

Analysis: Acquire the spectrum using an FT-IR spectrometer.

-

Expected Absorptions: Look for characteristic peaks such as a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹ respectively).[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]

-

Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Expect signals corresponding to the carboxylic acid proton (a singlet, typically downfield >10 ppm), aromatic protons in the region of 7-9 ppm, and the methyl group protons (a singlet, ~2.5 ppm).

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Analysis: Use a technique like electron ionization (EI) to obtain the mass spectrum.

-

Expected Results: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 181.15 g/mol .[3][14] Fragmentation patterns can provide further structural information.

-

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

References

- 1. 5-Nitro-o-toluic acid(1975-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 5-Methyl-2-nitrobenzoic acid CAS#: 3113-72-2 [m.chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. jove.com [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. saltise.ca [saltise.ca]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound [webbook.nist.gov]

The Solubility of 2-Methyl-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-nitrobenzoic acid in common laboratory solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this guide focuses on providing a framework for its determination. This includes detailed experimental protocols and qualitative solubility information. To serve as a practical reference, illustrative solubility data for a structurally related compound, 3-nitrobenzoic acid, is also presented.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific, quantitative solubility data for this compound across a range of common laboratory solvents. The available information is primarily qualitative and focused on its solubility in water.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Temperature | Solubility | Source |

| Water | 72 °F (22 °C) | < 1 mg/mL | PubChem[1] |

| Water | Not Specified | Insoluble | CAMEO Chemicals[2] |

Note: One source, ChemicalBook, lists the solubility in water as "Very soluble"[3], which contradicts other available data and is likely erroneous.

Illustrative Solubility Data for 3-Nitrobenzoic Acid

To provide researchers with a comparative benchmark for a structurally similar compound, the following table summarizes the mole fraction solubility of 3-nitrobenzoic acid in various solvents at different temperatures. This data is intended for illustrative purposes only and does not represent the solubility of this compound.

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for its implementation.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Add a precise volume of each selected solvent to the respective vials.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined duration, typically 24 to 72 hours, to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility based on the concentration of the analyzed solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

References

- 1. This compound | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 5-Nitro-o-toluic acid(1975-52-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. quora.com [quora.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 2-Methyl-5-nitrobenzoic acid. It also details an experimental protocol for its synthesis, offering valuable insights for professionals in research and drug development.

Physicochemical Data of this compound

This compound is a nitrated carboxylic acid that appears as needles or a beige solid. Its physical properties are crucial for its handling, purification, and application in further chemical syntheses. The experimentally determined and estimated values for its melting and boiling points are summarized below.

| Property | Value | Source |

| Melting Point | 177-180 °C (lit.) | [1] |

| Melting Point | 177.0 to 181.0 °C | |

| Melting Point | 347 to 352 °F (175-178 °C) | [2] |

| Boiling Point | 314.24°C (rough estimate) | [1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method with a calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube.

Apparatus and Materials:

-

Digital melting point apparatus or Thiele tube setup

-

Calibrated thermometer

-

Capillary tubes (sealed at one end)

-

This compound sample (dry and finely powdered)

-

Mortar and pestle

-

Heating bath fluid (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the Thiele tube containing heating oil.

-

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first liquid appears in the capillary tube is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

-

Purity Indication: A sharp melting range (typically within 1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Synthesis of this compound from Methyl 2-methyl-5-nitrobenzoate (B13354976)

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[1]

Materials:

-

Methyl 2-methyl-5-nitrobenzoate

-

Tetrahydrofuran (B95107) (THF)

-

1N aqueous solution of Lithium Hydroxide (B78521) (LiOH)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Methyl 2-methyl-5-nitrobenzoate (e.g., 75.0 g, 0.46 mol) is dissolved in tetrahydrofuran (e.g., 500 mL) in a reaction vessel.

-

Hydrolysis: A 1N aqueous solution of lithium hydroxide (e.g., 1 L, 0.92 mol) is added to the solution. The reaction mixture is stirred at 30 °C for 4 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.[1]

Visualized Workflow

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound via the hydrolysis of methyl 2-methyl-5-nitrobenzoate.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Profile of 2-Methyl-5-nitrobenzoic Acid

This document provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrobenzoic acid, a significant compound in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇NO₄, with a molecular weight of 181.15 g/mol .[1][2] The spectroscopic data presented below serves to confirm this structure.

| ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 8.93 (s, 1H) | Aromatic H |

| 8.32-8.30 (d, J=8.0 Hz, 1H) | Aromatic H |

| 7.50-7.48 (d, J=8.0 Hz, 1H) | Aromatic H |

| 2.79 (s, 3H) | Methyl (CH₃) H |

| Table 1: ¹H NMR spectroscopic data for this compound. Data sourced from ChemicalBook.[3] |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in search results | C=O (Carboxylic Acid) |

| Data not explicitly provided in search results | Aromatic C-NO₂ |

| Data not explicitly provided in search results | Aromatic C-CH₃ |

| Data not explicitly provided in search results | Quaternary Aromatic C |

| Data not explicitly provided in search results | Aromatic C-H |

| Data not explicitly provided in search results | Aromatic C-H |

| Data not explicitly provided in search results | Aromatic C-H |

| Data not explicitly provided in search results | Methyl C (CH₃) |

| Table 2: ¹³C NMR spectroscopic data for this compound. While sources confirm the existence of ¹³C NMR data, specific peak assignments were not available in the provided search results.[1] |

| IR Absorption Data (cm⁻¹) | |

| Frequency (cm⁻¹) | Assignment |

| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch (CH₃) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1550-1500 and ~1360-1290 | N-O asymmetric and symmetric stretch (Nitro group) |

| Table 3: Characteristic IR absorption frequencies for this compound. Frequencies are typical for the assigned functional groups.[4][5] |

| Mass Spectrometry Data (GC-MS) | |

| m/z | Assignment |

| 181 | [M]⁺ (Molecular Ion) |

| 163 | [M - H₂O]⁺ or [M - OH]⁺ |

| Table 4: Key mass spectrometry peaks for this compound.[1][2] |

Experimental Protocols

The data presented in this guide are obtained through standard spectroscopic techniques. The general methodologies are outlined below.

-

Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation : The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for the ¹H nucleus.[6]

-

Data Acquisition : The instrument is set to acquire data over a standard chemical shift range. For ¹H NMR, this is typically 0-12 ppm, and for ¹³C NMR, 0-220 ppm.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are referenced to the internal standard.

-

Instrumentation : An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an Attenuated Total Reflectance (ATR) accessory is used.[1]

-

Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition : The ATR press arm is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.[4]

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as ethyl acetate.

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

-

Chromatographic Separation : The sample solution is injected into the GC, where it is vaporized. The components are separated on a capillary column as they are carried by an inert gas (e.g., helium).

-

Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the MS ion source. Electron Ionization (EI) is a common method used. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualization of Workflow

The logical flow of spectroscopic analysis for compound characterization is depicted below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 2-Methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity and stability of 2-Methyl-5-nitrobenzoic acid, a key intermediate in various organic syntheses. The information is compiled to assist researchers and professionals in its safe handling, storage, and application in laboratory and development settings.

Chemical and Physical Properties

This compound is a solid organic compound, appearing as light yellow needles or a beige solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and use in experimental designs.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1][2][4] |

| Molecular Weight | 181.15 g/mol | [2][4][5] |

| Appearance | Light yellow powder solid, needles or beige solid | [1][2][3] |

| Melting Point | 176 - 180 °C (348.8 - 356 °F) | [1][3] |

| Solubility | Insoluble in water; less than 1 mg/mL at 22.2°C (72°F) | [2][3][5] |

| Flash Point | Data not available | [1][3][5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2][6] |

Reactivity Profile

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid group and the aromatic nitro group.

2.1 Carboxylic Acid Reactivity As a carboxylic acid, the compound is acidic and will donate a proton to a base.[2][5] This is a typical acid-base neutralization reaction, which is exothermic and results in the formation of a salt and water.[2][3][5] It reacts with a wide range of bases, including both organic (e.g., amines) and inorganic bases.[2][5] In aqueous solutions, it can dissociate to a certain extent, lowering the pH of the solution to below 7.0.[2][5] Molten or dissolved this compound can also react with active metals to produce hydrogen gas and a metal salt.[2][5]

2.2 Nitro Group Reactivity The nitro group (-NO₂) is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. The reactivity of this group is a key aspect of its utility in organic synthesis, often involving reduction to an amino group, which is a versatile precursor for further chemical modifications.

2.3 Incompatibilities The compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous or uncontrolled reactions.

Stability Profile

This compound is stable under recommended storage conditions.[1] However, certain conditions can lead to its decomposition.

3.1 Thermal Stability Excessive heat should be avoided.[1] While specific decomposition temperature data is not readily available in the provided results, the safety data sheet advises against excess heat.[1] Hazardous decomposition products include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

3.2 Physical Stability The formation of dust should be avoided, as this can create an explosion hazard with fine organic particles.[1]

3.3 Storage Recommendations For safe storage, containers should be kept tightly closed in a dry, cool, and well-ventilated place.[1] It is also recommended to store this material in a refrigerator.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

4.1 Synthesis of this compound via Hydrolysis This protocol details the saponification of methyl 2-methyl-5-nitrobenzoate (B13354976) to yield the target acid.[3]

-

Materials:

-

Methyl 2-methyl-5-nitrobenzoate (75.0 g, 0.46 mol)

-

Tetrahydrofuran (THF, 500 mL)

-

1N aqueous solution of lithium hydroxide (B78521) (LiOH) (1 L, 0.92 mol)

-

Ethyl acetate (B1210297)

-

Saturated brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve methyl 2-methyl-5-nitrobenzoate in THF in a suitable reaction vessel.

-

Add the 1N aqueous LiOH solution to the reaction mixture.

-

Stir the mixture at 30 °C for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extract the residue with ethyl acetate (2 x 200 mL).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford this compound as a brown solid (yield: 67 g, 98%).[3]

-

4.2 Synthesis of 2-Methyl-5-nitrobenzoyl chloride This procedure describes the conversion of the carboxylic acid to an acyl chloride, a common step for further derivatization.[7]

-

Materials:

-

This compound (25 mmol)

-

Thionyl chloride (8.0 mL)

-

Pyridine (B92270) (100 µL)

-

-

Procedure:

-

Dissolve this compound in thionyl chloride.

-

Add pyridine to the solution.

-

Heat the reaction mixture to 50 °C and maintain for 3 hours.

-

Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

-

The resulting 2-methyl-5-nitrobenzoyl chloride can be used in subsequent steps without further purification.[7]

-

4.3 HPLC Analysis Method A general reverse-phase HPLC method can be used for the analysis of this compound.[8]

-

Technique: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: Newcrom R1 or Newcrom C18

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

-

MS-Compatibility: For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with formic acid.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]

This guide provides foundational data and protocols for the safe and effective use of this compound in a research and development context. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments for any new procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1975-52-6 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Methyl-5-nitrobenzoic Acid: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its various synonyms and identifiers, physicochemical properties, and experimental protocols for its synthesis and analysis. Furthermore, it illustrates its role as a precursor in the synthesis of bioactive molecules.

Nomenclature and Identification

This compound is known by a variety of systematic and common names. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing across different chemical databases and publications.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 1975-52-6 |

| PubChem CID | 519683 |

| EINECS Number | 217-829-0 |

| Beilstein Registry Number | 2451300 |

| InChI | InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) |

| InChIKey | DJRFJAVPROZZFL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O |

| Alternative Names | 5-Nitro-o-toluic acid |

| 3-Nitro-6-methylbenzoic acid | |

| Benzoic acid, 2-methyl-5-nitro- | |

| o-Toluic acid, 5-nitro- |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is presented in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1][2][3] |

| Molecular Weight | 181.15 g/mol | [1][2] |

| Appearance | Needles or beige solid | [2] |

| Melting Point | 177-181 °C | [4] |

| Solubility | Insoluble in water | [2][5] |

| pKa | 3.12 ± 0.10 (Predicted) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide protocols adapted from established procedures for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-methylbenzoic acid. The following protocol is based on the general procedure for the nitration of aromatic carboxylic acids.

Materials:

-

2-Methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-methylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of approximately one hour, ensuring the reaction temperature is kept between 5–15 °C.[6]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional fifteen minutes.[6]

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as a dilute aqueous solution of hydrochloric acid.[7]

Analytical Methods for Purity Assessment

The purity of synthesized this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

High-Performance Liquid Chromatography (HPLC) Protocol: This protocol is adapted from a method for the analysis of the isomeric compound 5-Methyl-2-nitrobenzoic acid and can be optimized for this compound.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation. A common starting point is a 70:30 (A:B) isocratic elution, where A is the aqueous buffer and B is acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30 °C.[8]

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound, typically around 220-254 nm.[8]

-

Injection Volume: 10 µL.[8]

-

Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.[8]

Role in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a key intermediate in the preparation of various bioactive compounds, including non-steroidal anti-inflammatory drugs and anti-tumor agents.[1]

One notable application is its use in the synthetic pathway towards raltitrexed (B1684501), an anticancer drug. The logical workflow for the conversion of a related compound, 5-Methyl-2-nitrobenzoic acid, to a key raltitrexed intermediate is depicted below. This illustrates the type of transformations that this compound can undergo.

Caption: Synthetic workflow from a substituted nitrobenzoic acid to a key intermediate of the anticancer drug raltitrexed.

This diagram illustrates a multi-step synthesis involving amide formation, reduction of the nitro group to an amine, subsequent cyclization to form the quinazolinone ring system, and finally, bromination of the methyl group to yield the reactive intermediate.[9] This showcases the versatility of the functional groups present in nitro-methyl-benzoic acid derivatives in constructing complex heterocyclic scaffolds.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 1975-52-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety Handling of 2-Methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Methyl-5-nitrobenzoic acid (CAS No. 1975-52-6), also known as 5-Nitro-o-toluic acid. The following sections detail the hazardous properties, handling procedures, emergency protocols, and toxicological data to ensure its safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to implement appropriate safety measures.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2.[1] Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Category 2.[1] Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1] May cause respiratory irritation.[1]

-

Acute Toxicity, Oral: Category 4. Harmful if swallowed.[2]

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.[2]

Precautionary Statements: [1]

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H7NO4 | [2] |

| Molecular Weight | 181.15 g/mol | [2][3] |

| Appearance | Needles or beige solid | [2][3][4] |

| Melting Point | 175 - 178 °C (347 - 352 °F) | [2][3][4] |

| Solubility | Insoluble in water | [2][3][4] |

| Stability | Stable under recommended storage conditions. | [5][6] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Prevent dust formation.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[1]

-

Use a closed system or local exhaust ventilation to minimize direct exposure.[5]

-

An emergency eye wash station and safety shower should be readily available.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1][5]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[1][5]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Clean mouth with water. Get medical attention if symptoms occur.[1]

Fire-Fighting Measures

While not highly flammable, this compound is combustible.

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: May decompose upon combustion to produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize environmental contamination and exposure.

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1][5]

-

Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer systems.[1]

-

Methods for Containment and Cleaning Up: For small spills, dampen the solid material with a solvent like acetone (B3395972) and transfer it to a suitable container.[3] For larger spills, sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on its classification and information on related compounds, the primary concerns are irritation and potential systemic effects upon significant exposure.

Acute Toxicity:

-

Harmful if swallowed.[2]

-

Causes skin and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

General Toxicology of Aromatic Nitro Compounds:

Aromatic nitro compounds can be absorbed through the skin and respiratory tract. A significant toxic effect of some aromatic nitro compounds is the induction of methemoglobinemia, which can lead to cyanosis, headache, and other systemic effects. While specific data for this compound is lacking, this potential hazard should be considered.

Experimental Protocols for Toxicity Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the toxicological properties of chemicals. The following are summaries of relevant protocols.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

-

Principle: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a small number of animals per step.

-